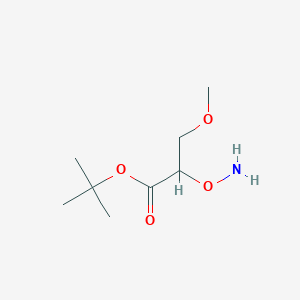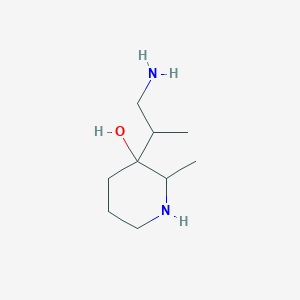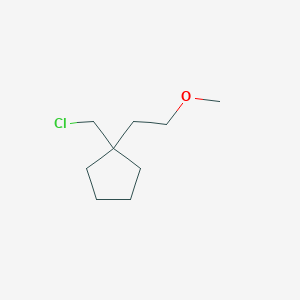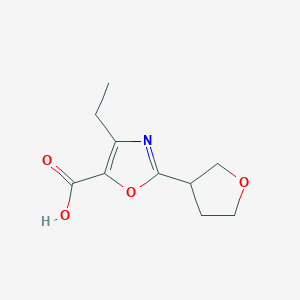
1-(2-Fluoroethyl)-2-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluoroethyl)-2-methylpiperazine is a chemical compound that belongs to the piperazine family Piperazines are heterocyclic organic compounds containing two nitrogen atoms at opposite positions in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Fluoroethyl)-2-methylpiperazine can be synthesized through several methods. One common approach involves the reaction of 2-methylpiperazine with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves continuous flow synthesis techniques. These methods offer advantages such as improved reaction control, higher yields, and scalability. The use of automated systems and optimized reaction conditions ensures consistent quality and efficiency in large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluoroethyl)-2-methylpiperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluoroethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Formation of substituted piperazine derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Scientific Research Applications
1-(2-Fluoroethyl)-2-methylpiperazine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Fluoroethyl)-2-methylpiperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. For example, in PET imaging, the compound can be radiolabeled with fluorine-18, allowing it to bind to specific biological targets and provide imaging contrast . The fluoroethyl group enhances its binding affinity and selectivity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
1-(2-Fluoroethyl)piperazine: Lacks the methyl group, which may affect its chemical properties and applications.
2-Methylpiperazine:
1-(2-Fluoroethyl)-4-methylpiperazine: Similar structure but with the methyl group at a different position, leading to variations in chemical behavior.
Uniqueness
1-(2-Fluoroethyl)-2-methylpiperazine is unique due to the presence of both the fluoroethyl and methyl groups, which confer distinct chemical properties and enhance its versatility in various applications. The combination of these functional groups allows for specific interactions and reactivity that are not observed in similar compounds.
Properties
Molecular Formula |
C7H15FN2 |
|---|---|
Molecular Weight |
146.21 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-2-methylpiperazine |
InChI |
InChI=1S/C7H15FN2/c1-7-6-9-3-5-10(7)4-2-8/h7,9H,2-6H2,1H3 |
InChI Key |
YTRUPIPZIGMBGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCCN1CCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(Bromomethyl)butyl]cyclopentane](/img/structure/B13186343.png)
![3-[1-(2-Bromo-4-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13186346.png)
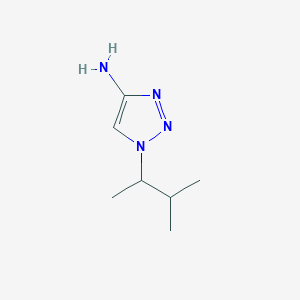
![1-{4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}piperidine](/img/structure/B13186353.png)
![1-Propanesulfonic acid, 3-[[(dimethylamino)thioxomethyl]thio]-](/img/structure/B13186365.png)



